molecular formula C24H25ClN4O2 B10825865 5-(3-methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine;hydrochloride

5-(3-methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine;hydrochloride

Cat. No.: B10825865
M. Wt: 436.9 g/mol
InChI Key: WNNJMAWCEOKXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yhhu 3792 is an organic molecular entity.

Properties

Molecular Formula

C24H25ClN4O2

Molecular Weight

436.9 g/mol

IUPAC Name

5-(3-methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine;hydrochloride

InChI

InChI=1S/C24H24N4O2.ClH/c1-15(2)16-10-12-17(13-11-16)26-24-27-20-8-5-9-21(22(20)23(25)28-24)30-19-7-4-6-18(14-19)29-3;/h4-15H,1-3H3,(H3,25,26,27,28);1H

InChI Key

WNNJMAWCEOKXEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC3=C(C(=CC=C3)OC4=CC=CC(=C4)OC)C(=N2)N.Cl

Origin of Product

United States

Biological Activity

5-(3-Methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine;hydrochloride, also known by its CAS number 41940-35-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline backbone with significant substitutions that contribute to its biological profile:

  • Molecular Formula : C24H24N4O2
  • Molecular Weight : 400.5 g/mol
  • Structural Characteristics : It contains a methoxyphenyl ether and an isopropylphenyl group, which may enhance its pharmacological properties.

Research indicates that compounds in the quinazoline class often exhibit significant biological activities, particularly as kinase inhibitors. The specific actions of 5-(3-methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine include:

  • Inhibition of Kinase Activity : The compound has been studied for its ability to inhibit specific kinases involved in various signaling pathways linked to cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Neural Stem Cell Enhancement : Preliminary studies suggest that this compound may enhance the self-renewal capabilities of neural stem cells, indicating potential applications in regenerative medicine .

Biological Activity Overview

The biological activities of the compound can be summarized as follows:

Activity Type Description
Anticancer Activity Inhibits cell proliferation and induces apoptosis in various cancer cell lines.
Neuroregenerative Effects Enhances neural stem cell self-renewal, suggesting potential for treating neurodegenerative diseases.
Antimicrobial Properties Exhibits antibacterial activity against gram-positive strains and certain fungi .

Case Studies and Research Findings

  • Anticancer Studies : A study evaluating the cytotoxic effects of quinazoline derivatives demonstrated that 5-(3-methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine exhibited potent activity against breast cancer cell lines (MDA-MB-231), showing significant inhibition of cell viability at low micromolar concentrations .
  • Neuroregenerative Applications : In vitro experiments indicated that the compound promotes the proliferation of neural stem cells by activating specific signaling pathways associated with cell growth and differentiation .
  • Antimicrobial Evaluation : The compound was tested against various bacterial strains and demonstrated effective antibacterial properties, particularly against gram-positive bacteria .

Scientific Research Applications

Analgesic Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant analgesic properties. For instance, compounds with specific substitutions at the N-3 position show enhanced analgesic activity. The presence of electron-withdrawing groups has been noted to decrease this activity, while aliphatic substituents tend to enhance it.

Key Findings

  • Compound Efficacy : In a study evaluating various derivatives, it was found that certain modifications led to analgesic activities comparable to standard analgesics like diclofenac .
  • Dosage and Response : The optimal dosage and structural modifications can lead to varying degrees of pain relief, indicating a need for tailored approaches in therapeutic applications .

Anti-inflammatory Properties

The anti-inflammatory effects of quinazoline derivatives have also been extensively studied. The introduction of specific functional groups can enhance these properties.

Data Table: Anti-inflammatory Activity of Quinazoline Derivatives

CompoundStructure ModificationAnti-inflammatory Activity (%)
AN-3 Aliphatic73 ± 1.94
BElectron-withdrawing44 ± 1.15
CN-1 Phenyl62 ± 1.49

This table illustrates how structural changes impact anti-inflammatory efficacy .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications as well. Research indicates that modifications in the quinazoline structure can lead to enhanced antibacterial activity against various pathogens.

Case Study: Antimicrobial Efficacy

In a study focused on quinazoline derivatives against Mycobacterium smegmatis, compounds with specific substitutions exhibited zones of inhibition ranging from 12-16 mm, indicating significant antibacterial properties .

Anticancer Potential

Emerging evidence suggests that quinazoline derivatives may possess anticancer properties. Compounds similar to 5-(3-methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine;hydrochloride have been tested for their antiproliferative effects on various cancer cell lines.

Research Findings

  • Cell Line Testing : In vitro studies on human cancer cell lines (HCT-116 and MCF-7) revealed IC50 values ranging from 1.9 to 7.52 μg/mL for several derivatives, highlighting their potential as anticancer agents .

Mechanistic Insights

Understanding the mechanisms through which these compounds exert their effects is crucial for developing effective therapeutic strategies. Studies have indicated that quinazolines may act by inhibiting specific pathways involved in pain and inflammation response.

Chemical Reactions Analysis

Oxidation Reactions

The quinazoline core and substituents are susceptible to oxidative modifications:

  • Quinazoline Ring Oxidation :

    • In acidic conditions with H2_2O2_2, the 3,4-double bond may oxidize to form a quinazolinone derivative (3,4-dihydro-4-oxoquinazoline) .

    • Under alkaline conditions with KMnO4_4, selective oxidation at position 6 could yield a nitroquinazoline derivative .

  • Amino Group Oxidation :

    • Primary and secondary amines (positions 2 and 4) may form N-oxides or nitro groups under strong oxidative agents like m-CPBA .

Reaction Conditions Product Reference
Ring oxidationH2_2O2_2, HCl4-Oxo-3,4-dihydroquinazoline
Position-selective nitrationHNO3_3, H2_2SO4_46-Nitroquinazoline

Reduction Reactions

The electron-deficient quinazoline ring undergoes reduction:

  • Ring Reduction :

    • Catalytic hydrogenation (H2_2, Pd/C) reduces the 3,4-double bond to form 3,4-dihydroquinazoline .

    • LiAlH4_4 or NaBH4_4 may further reduce the ring to 1,2,3,4-tetrahydroquinazoline .

  • Functional Group Reduction :

    • The methoxy group is stable under typical reduction conditions, but the isopropylphenyl group may undergo side-chain hydrogenolysis under harsh conditions .

Reaction Conditions Product Reference
Ring hydrogenationH2_2, Pd/C, EtOH3,4-Dihydroquinazoline
Full ring reductionLiAlH4_4, THF1,2,3,4-Tetrahydroquinazoline

Nucleophilic Substitution

The amino groups at positions 2 and 4 are nucleophilic sites:

  • Alkylation/Acylation :

    • Reaction with alkyl halides (e.g., CH3_3I) or acyl chlorides (e.g., AcCl) in basic media yields N-alkylated or N-acylated derivatives .

    • Steric hindrance from the isopropylphenyl group may slow substitution at position 2 .

  • Sulfonamide Reactivity :

    • The sulfonamide group (if present in analogs) participates in cross-coupling reactions, though this is not a feature of the target compound .

Reaction Conditions Product Reference
N-AlkylationCH3_3I, K2_2CO3_3, DMF2-N-Methylaminoquinazoline
N-AcylationAcCl, pyridine4-Acetamidoquinazoline

Electrophilic Aromatic Substitution

Substituents direct electrophilic attacks:

  • Methoxy Group Influence :

    • The 3-methoxyphenoxy group is electron-donating, activating the quinazoline ring at positions 6 and 8 for nitration or sulfonation .

    • Halogenation (e.g., Br2_2) may occur at the para position relative to the methoxy group .

Reaction Conditions Product Reference
NitrationHNO3_3, H2_2SO4_46-Nitroquinazoline derivative
BrominationBr2_2, FeBr3_38-Bromoquinazoline derivative

Hydrolysis and Demethylation

  • Methoxy Group Hydrolysis :

    • BBr3_3 in dichloromethane cleaves the methoxy group to a hydroxyl group, forming 5-(3-hydroxyphenoxy) derivatives .

  • Amine Hydrolysis :

    • Under acidic conditions, the 2-amino group may hydrolyze to a hydroxyl group, though this is less likely due to steric protection .

Reaction Conditions Product Reference
DemethylationBBr3_3, DCM5-(3-Hydroxyphenoxy)quinazoline

Interaction with Biological Targets

While not a chemical reaction per se, the compound’s interactions inform its reactivity:

  • Kinase Inhibition : The aminoquinazoline scaffold binds ATP pockets in kinases, with the isopropylphenyl group enhancing hydrophobic interactions .

  • Metabolic Pathways : Hepatic cytochrome P450 enzymes may oxidize the methoxy or isopropyl groups, forming hydroxylated metabolites .

Comparative Reactivity Table

Functional Group Reaction Type Reactivity
Quinazoline ringOxidation/ReductionHigh (electron-deficient system)
2/4-Amino groupsAlkylation/AcylationModerate (steric hindrance at position 2)
3-MethoxyphenoxyElectrophilic substitutionHigh (activated aromatic ring)
IsopropylphenylOxidationLow (stable under mild conditions)

Q & A

Basic Question: What synthetic methodologies are recommended for synthesizing 5-(3-methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : Introduction of the 3-methoxyphenoxy group via coupling reactions under reflux conditions using catalysts like POCl₃ (as described for analogous quinazoline derivatives) .
  • Amine functionalization : Reaction of the quinazoline core with 4-isopropylphenylamine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) to ensure regioselectivity .
  • Salt formation : Treatment with HCl in ethanol to yield the hydrochloride salt, followed by recrystallization from DMSO/water mixtures for purification .
    Key validation steps : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm final purity via HPLC (≥98%, C18 column, methanol/water mobile phase) .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with gradient elution (methanol:water, 70:30 to 90:10) to assess purity (>98%) and detect impurities .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., methoxyphenoxy protons at δ 6.8–7.2 ppm, isopropyl group at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H⁺]⁺ expected at m/z 447.2) .

Basic Question: How should researchers handle this compound to ensure stability and safety in laboratory settings?

Methodological Answer:

  • Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis or oxidation .
  • Safety protocols : Use nitrile gloves, P95 respirators, and full-body PPE to avoid skin/eye contact. Conduct operations in fume hoods with local exhaust ventilation .
  • Deactivation : Neutralize waste with 10% sodium bicarbonate before disposal to mitigate HCl release .

Advanced Question: How can computational chemistry optimize reaction pathways for this compound’s synthesis?

Methodological Answer:

  • Reaction path search : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify low-energy pathways for coupling reactions .
  • Machine learning (ML) : Train ML models on reaction databases to predict optimal conditions (solvent, temperature) for amine functionalization steps, reducing trial-and-error experimentation .
  • Feedback loops : Integrate experimental data (e.g., yields, byproducts) into computational workflows to refine predictive accuracy .

Advanced Question: What strategies resolve contradictions in bioactivity data across different assays?

Methodological Answer:

  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) affecting bioactivity measurements .
  • Cross-validation : Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell-based assays) to confirm target specificity .
  • Meta-analysis : Use multivariate regression to identify confounding factors (e.g., solvent DMSO concentration impacting cell viability) .

Advanced Question: How can reaction kinetics be studied to improve yield in large-scale synthesis?

Methodological Answer:

  • In-situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reactant stoichiometry dynamically .
  • Continuous flow reactors : Implement microreactors with controlled residence times to enhance heat/mass transfer and minimize side reactions .
  • Kinetic modeling : Develop rate equations based on pseudo-first-order assumptions for key steps (e.g., amination), validated via Arrhenius plots .

Advanced Question: What methodologies assess the compound’s potential as a pharmacophore in drug discovery?

Methodological Answer:

  • Molecular docking : Screen against target receptors (e.g., tyrosine kinases) using AutoDock Vina to predict binding affinities and pose stability .
  • ADMET profiling : Predict pharmacokinetic properties (e.g., logP, CYP450 inhibition) using QSAR models in software like SwissADME .
  • In vitro validation : Conduct dose-response assays (IC₅₀ determination) in cancer cell lines (e.g., MCF-7) with positive controls (e.g., gefitinib) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.